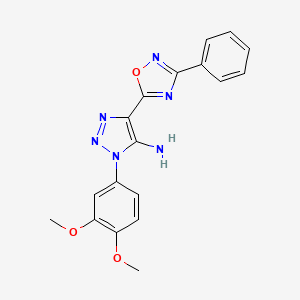
2-(Azetidin-3-yl)-1H-imidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine derivatives are a class of compounds that have been studied for their potential applications in various fields. They are characterized by a four-membered ring containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can vary depending on the specific compound. For example, “1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride” has a molecular weight of 196.08 .Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, they can participate in the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary. For example, “2-(azetidin-3-yl)pyrimidine dihydrochloride” has a molecular weight of 208.09 and is a solid at room temperature .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Medicinal Chemistry
The synthesis of heterocyclic compounds, especially those containing the imidazole moiety, is of significant interest in medicinal chemistry. For instance, the synthesis of imidazo[1,2-a]pyridines through the annulation of 2H-azirines with 2-chloropyridines demonstrates the utility of azetidinyl and imidazole scaffolds in creating bioactive heterocycles. This process involves the formation of electrophilic aziridinyl triflates, which upon reaction with halopyridines, yield C3-substituted imidazo[1,2-a]pyridines, a structure commonly found in medicinal chemistry leads and drugs (Vuillermet, Bourret, & Pelletier, 2020).
Coordination Chemistry and Catalysis
The imidazole framework, particularly imidazolin-2-imines, showcases exceptional nucleophilicity and basicity, making them indispensable as N-donor ligands in coordination chemistry. These ligands have found applications in forming complexes with early transition metals and metals in higher oxidation states. Such complexes have been utilized as ancillary ligands in various homogeneous catalysts, highlighting their role in olefin polymerization and alkyne metathesis. The coordination chemistry involving imidazole derivatives spans almost all transition metals, emphasizing their versatility and broad applicability in catalysis and material science (Wu & Tamm, 2014).
Antimicrobial and Anticancer Research
Imidazole derivatives, when linked with azetidinone moieties, demonstrate promising antimicrobial and anticancer activities. This is particularly notable in compounds where the azetidinone class is modified to include bioactive agents based on specific heterocyclic scaffolds. Such modifications have shown significant potency against multidrug-resistant strains and various cancer cell lines, underscoring the therapeutic potential of these heterocyclic compounds. The synthesis and biological evaluation of these derivatives highlight the ongoing exploration of imidazole and azetidinone frameworks in the development of novel antimicrobial and anticancer agents (Hussein et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-1H-imidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBIEULJNDQCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225146-94-9 |
Source


|
| Record name | 2-(azetidin-3-yl)-1H-imidazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione](/img/structure/B2890258.png)

![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)






![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2890274.png)
![dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890275.png)
![N-(2,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890278.png)
